4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of functional groups: Hydroxyl, keto, and methyl groups are introduced through various reactions such as oxidation, reduction, and alkylation.
Final assembly: The pentanoic acid side chain is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors provide precise control over reaction parameters.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: The compound may bind to active sites of enzymes, altering their activity.
Receptor binding: Interaction with cellular receptors to modulate signaling pathways.
Gene expression: Influence on the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Cholic acid: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups.
Lithocholic acid: Another bile acid with structural similarities but distinct biological properties.
Deoxycholic acid: Similar structure with variations in hydroxyl group positions.
Uniqueness
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H38O4 |
---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,22?,23-,24+/m0/s1 |
InChI Key |
DXOCDBGWDZAYRQ-COHYWTGYSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(=O)CC4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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